molecular formula C14H22N2O B3301714 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol CAS No. 91189-17-2

2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

Cat. No.: B3301714
CAS No.: 91189-17-2
M. Wt: 234.34 g/mol
InChI Key: OLMHHSBJCGAUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is a chemical compound that features a pyrrolidine ring, a benzyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol typically involves the reaction of benzylamine with pyrrolidine derivatives under controlled conditions. One common method includes the reductive amination of benzylamine with pyrrolidine-3-carbaldehyde, followed by the addition of ethanolamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, benzyl derivatives, and ethanolamine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-pyrrolidin-3-ylmethyl)-carbamic acid tert-butyl ester
  • Pyrrolidine-2,5-diones
  • Prolinol derivatives

Uniqueness

2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-3-yl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c17-9-7-15-10-14-6-8-16(12-14)11-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMHHSBJCGAUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNCCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 46.66 g (0.178 mole) of N-(2-hydroxyethyl)-5-oxo-1-(phenylmethyl)-3-pyrrolidinecarboxamide in 200 ml of tetrahydrofuran was added dropwise to a slurry of 20.25 g (0.534 mole) of lithium aluminum hydride in 150 ml tetrahydrofuran. The reaction was refluxed three hours, then cooled in an ice bath. The work up consisted of sequential addition of 20 ml water, 20 ml 15% sodium hydroxide then 60 ml water. The reaction was filtered and the precipitate washed with ethanol. The filtrate was concentrated at reduced pressure, the residue taken up in dichloromethane, dried over magnesium sulfate, and the solvent removed at reduced pressure to give 32.31 g of 2-[[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]amino]ethanol as an oil. This material was used in the next step without further purification.
Quantity
46.66 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.25 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
Reactant of Route 3
Reactant of Route 3
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
Reactant of Route 4
Reactant of Route 4
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
Reactant of Route 5
Reactant of Route 5
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
Reactant of Route 6
Reactant of Route 6
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.